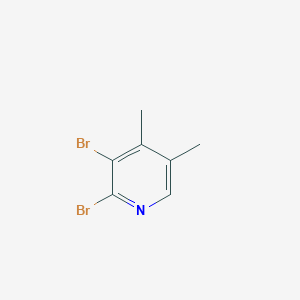
2,3-Dibromo-4,5-dimetilpiridina
Descripción general
Descripción
2,3-Dibromo-4,5-dimethylpyridine is an organic compound with the molecular formula C7H7Br2N. It is a derivative of pyridine, characterized by the presence of two bromine atoms and two methyl groups attached to the pyridine ring. This compound appears as a pale yellow solid and is known for its strong odor. It is commonly used as an intermediate in organic synthesis, particularly in the production of various bioactive molecules, agrochemicals, and pharmaceuticals .
Aplicaciones Científicas De Investigación
2,3-Dibromo-4,5-dimethylpyridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including heterocyclic compounds and natural product analogs.
Biology: Employed in the development of bioactive molecules for studying biological pathways and mechanisms.
Medicine: Utilized in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: Applied in the production of agrochemicals, dyes, and other industrial chemicals
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of 2,3-Dibromo-4,5-dimethylpyridine typically involves the bromination of 4,5-dimethylpyridine. The reaction is carried out under alkaline conditions using bromine as the brominating agent. The process can be summarized as follows:
Starting Material: 4,5-dimethylpyridine
Brominating Agent: Bromine (Br2)
Reaction Conditions: Alkaline medium, typically using a base such as sodium hydroxide (NaOH)
Industrial Production Methods: In an industrial setting, the production of 2,3-Dibromo-4,5-dimethylpyridine follows a similar synthetic route but on a larger scale. The reaction is conducted in a controlled environment to ensure safety and efficiency. The product is then purified through crystallization or distillation to achieve the desired purity level .
Análisis De Reacciones Químicas
Types of Reactions: 2,3-Dibromo-4,5-dimethylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds with aryl or vinyl groups.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in an appropriate solvent.
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4) and arylboronic acids under mild conditions.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted pyridine derivatives can be obtained.
Coupling Products: Biaryl or aryl-vinyl compounds are typically formed through Suzuki-Miyaura coupling
Mecanismo De Acción
The mechanism of action of 2,3-Dibromo-4,5-dimethylpyridine depends on its specific application. In chemical reactions, it acts as a substrate that undergoes transformation through various catalytic processes. For instance, in Suzuki-Miyaura coupling, it participates in oxidative addition, transmetalation, and reductive elimination steps to form new carbon-carbon bonds. The molecular targets and pathways involved vary based on the specific reaction and conditions employed .
Comparación Con Compuestos Similares
- 2,3-Dibromo-4,6-dimethylpyridine
- 2,3,5-Tribromo-4,6-dimethylpyridine
- 5,6-Dibromo-2,3-dimethylpyridine
Comparison: 2,3-Dibromo-4,5-dimethylpyridine is unique due to the specific positioning of the bromine and methyl groups on the pyridine ring. This structural arrangement influences its reactivity and the types of reactions it can undergo. Compared to similar compounds, it may exhibit different reactivity patterns and selectivity in substitution and coupling reactions .
Propiedades
IUPAC Name |
2,3-dibromo-4,5-dimethylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Br2N/c1-4-3-10-7(9)6(8)5(4)2/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEIMZSZZLPUJPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C(=C1C)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Br2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30554061 | |
| Record name | 2,3-Dibromo-4,5-dimethylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30554061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117846-57-8 | |
| Record name | 2,3-Dibromo-4,5-dimethylpyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=117846-57-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-Dibromo-4,5-dimethylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30554061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Spiro[3.4]octan-1-one](/img/structure/B1611217.png)

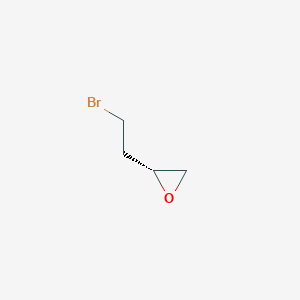
![2-Methylbenzo[B]thiophene-7-carboxylic acid](/img/structure/B1611222.png)
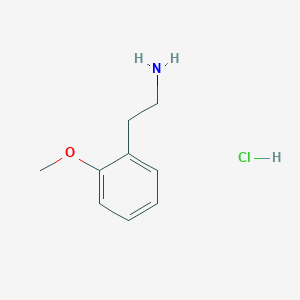
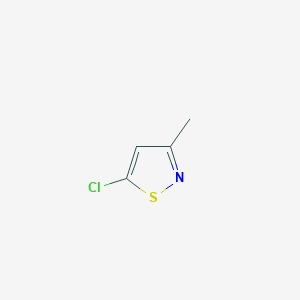

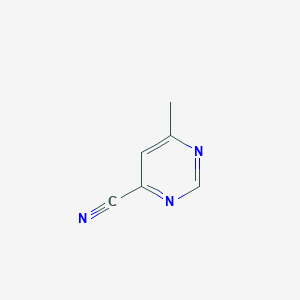
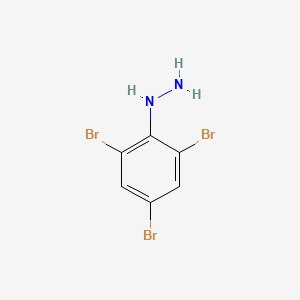
![3-{[(Benzyloxy)carbonyl]amino}-2-hydroxypropanoic acid](/img/structure/B1611234.png)
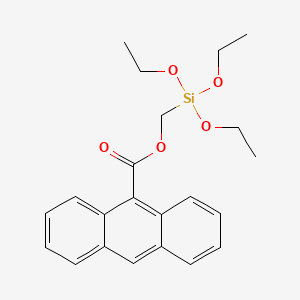

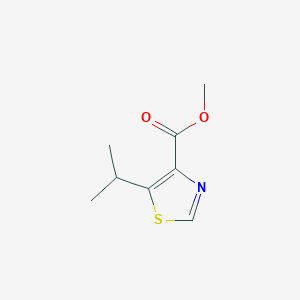
![5-chloro-1,2-dimethyl-1H-benzo[d]imidazole](/img/structure/B1611238.png)
